molecular formula C20H13Cl3N2O3S B2819316 (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine CAS No. 477851-93-7

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine

Cat. No.: B2819316
CAS No.: 477851-93-7
M. Wt: 467.75
InChI Key: QTQRCCMWMDUKGM-BHGWPJFGSA-N
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Description

This compound is a halogenated aromatic imine derivative characterized by a unique combination of substituents: a 4-chlorophenyl sulfanyl group at position 4 of the benzene ring, a nitro group at position 3, and a 2,6-dichlorophenyl methoxy moiety attached to the methylideneamine backbone. Its E-configuration indicates the spatial arrangement of substituents around the imine double bond, which influences its physicochemical and biological properties. The CAS registry number and InChIKey provided in enable precise identification in chemical databases, while supplier availability (1–4 vendors) reflects its niche use in research and development .

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O3S/c21-14-5-7-15(8-6-14)29-20-9-4-13(10-19(20)25(26)27)11-24-28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQRCCMWMDUKGM-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with a suitable halogenated compound under controlled conditions.

    Nitration: The intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Condensation: The nitrated intermediate undergoes a condensation reaction with a dichlorophenyl methoxyamine derivative in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways involved in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated aromatic imines and sulfanyl-substituted derivatives. Below is a comparative analysis with key analogs:

Structural Analogues with Varying Substituents

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₁₂Cl₃N₂O₂S 452.73 4-(4-Cl-C₆H₄S), 3-NO₂, (2,6-Cl₂-C₆H₃)OCH₂ E-isomer; high halogen content
(Z)-{2-(4-Chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine C₂₄H₂₁ClN₂O₄ 436.89 Cyclopropyl linker, 4-OCH₃, 4-NO₂-C₆H₄OCH₂ Z-isomer; cyclopropane enhances rigidity
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine C₂₂H₂₃N₅O₄S 477.51 Triazole core, allylsulfanyl, 3,4,5-OCH₃-C₆H₂ Triazole enhances hydrogen bonding
N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-enyl]methylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide C₂₇H₂₈ClN₃O₄S 544.05 Propenyl chain, sulfonamide, 4-OCH₃-C₆H₄SO₂ Sulfonamide improves solubility

Key Structural and Functional Differences

  • Halogenation Pattern: The target compound contains three chlorine atoms (two on the methoxy-phenyl group and one on the sulfanyl-phenyl), whereas the cyclopropyl analog in has only one chlorine.
  • Backbone Flexibility : The cyclopropyl group in introduces rigidity, which may restrict conformational freedom compared to the linear sulfanyl-nitrophenyl backbone of the target compound.
  • Functional Groups : The triazole derivative in incorporates a nitrogen-rich heterocycle, enabling stronger intermolecular interactions (e.g., hydrogen bonding) compared to the nitro and sulfanyl groups in the target compound .

Biological Activity

The compound (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine, identified by CAS number 303996-27-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H16ClN3O5S
  • Molar Mass : 457.89 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 623.1 °C (predicted)

The biological activity of this compound is primarily attributed to its structural features, which include:

  • The presence of a sulfanyl group , which is known to enhance biological interactions.
  • A nitrophenyl moiety , which can participate in redox reactions and may contribute to its anticancer properties.
  • The dichlorophenyl component, which has been associated with increased lipophilicity, potentially improving cell membrane penetration.

Anticancer Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies on 1,2,4-oxadiazole derivatives have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest:

Cell Line IC50 Value (µM)
Human Colon Adenocarcinoma2.76
Human Ovarian Adenocarcinoma9.27
Human Renal Cancer1.143

These findings suggest that the compound may also possess similar anticancer effects, warranting further investigation into its efficacy against specific tumor types.

Antimicrobial Activity

Compounds containing chlorinated phenyl groups have demonstrated antimicrobial properties in various studies. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.

Case Studies

  • Study on Related Compounds : A study published in PubMed evaluated the biological activity of several chlorinated phenyl compounds using the Salmonella/microsome assay and other mutagenicity tests. Results indicated that such compounds can exhibit significant mutagenic activity without the need for metabolic activation .
  • Antitumor Activity Evaluation : A recent investigation into derivatives of oxadiazole reported that certain modifications led to enhanced antitumor activity against a panel of human tumor cell lines, with some derivatives achieving IC50 values as low as 0.003 µM . This highlights the potential for structural modifications in enhancing the biological efficacy of related compounds.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via multi-step routes involving nucleophilic substitution, condensation, and Schiff base formation. Key steps include:

  • Reacting 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde derivatives with [(2,6-dichlorophenyl)methoxy]amine under controlled pH and temperature to form the imine bond.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the (E)-isomer .
  • Optimize yields by using anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography for definitive stereochemical confirmation (e.g., imine geometry) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What storage conditions ensure compound stability?

  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.
  • Avoid moisture and incompatible materials (e.g., strong oxidizers) to prevent degradation .

Advanced Research Questions

Q. How should experimental designs minimize confounding variables in biological activity studies?

  • Use randomized block designs with split-split plots to account for variables like dosage, exposure time, and biological replicates .
  • Incorporate positive/negative controls (e.g., known enzyme inhibitors) and validate assays using orthogonal methods (e.g., fluorescence quenching vs. calorimetry) .
  • Align hypotheses with theoretical frameworks (e.g., structure-activity relationships) to guide data interpretation .

Q. How can contradictions in biological activity data across studies be resolved?

  • Compare experimental conditions: pH, solvent polarity, and cell line/tissue specificity (e.g., membrane permeability differences).
  • Validate using isothermal titration calorimetry (ITC) to quantify binding affinities independently .
  • Perform meta-analyses of published data to identify trends or methodological biases .

Q. What strategies assess the environmental fate and ecological risks of this compound?

  • Follow the Project INCHEMBIOL framework to study:
  • Environmental partitioning : LogP, solubility, and adsorption coefficients .
  • Biotic/abiotic degradation : Hydrolysis, photolysis, and microbial metabolism rates.
  • Toxicity assays : Acute/chronic effects on model organisms (e.g., Daphnia magna, Danio rerio) .

Q. How can reaction yields be optimized during synthesis?

  • Employ microwave-assisted synthesis to reduce reaction times and improve imine formation efficiency.
  • Use catalysts like molecular sieves to absorb water and shift equilibrium toward product formation .
  • Monitor reactions in real-time via FT-IR spectroscopy to detect intermediate formation .

Q. What computational methods predict biological interaction mechanisms?

  • Molecular docking (AutoDock Vina) to screen potential protein targets (e.g., cytochrome P450 enzymes).
  • Molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions.
  • Validate predictions with surface plasmon resonance (SPR) or cryo-EM data .

Notes

  • Always cross-reference experimental data with crystallographic (e.g., CCDC entries) and spectral databases (e.g., PubChem, SciFinder) .
  • Methodological rigor and theoretical alignment are critical for reproducibility .

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